(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
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Overview
Description
(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a bicyclic framework with functional groups that are significant in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the methoxyphenyl and other substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, (E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Medicine
The compound’s potential therapeutic properties are of significant interest. It may exhibit activity against certain diseases or conditions, leading to its investigation as a pharmaceutical agent .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which (E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Gambogic acid: A natural product with a complex structure and potential antitumor properties.
Chimassorb®: A light stabilizer used in polymers to enhance durability.
Uniqueness
(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane is unique due to its bicyclic structure combined with functional groups that allow for diverse chemical reactions. This combination makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
84509-05-7 |
---|---|
Molecular Formula |
C16H19NO7 |
Molecular Weight |
337.32 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H15NO3.C4H4O4/c1-14-11-5-3-2-4-10(11)12-8-13-6-9(16-12)7-15-12;5-3(6)1-2-4(7)8/h2-5,9,13H,6-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YYWZBLDGCWRZPM-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C23CNCC(O2)CO3.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC=CC=C1C23CNCC(O2)CO3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C23CNCC(O2)CO3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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